molecular formula C20H19ClN4O3S B11622457 (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11622457
M. Wt: 430.9 g/mol
InChI Key: XSSKXJDHFLHRAH-WYMPLXKRSA-N
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Description

The compound (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a hydrazinylidene group, and various functional groups including a chlorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction between 4-chloroacetophenone and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the thiazinane ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors. The hydrazinylidene group could form hydrogen bonds or coordinate with metal ions, while the aromatic rings could participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-{(2E)-[1-(4-bromophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide
  • (2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its brominated or fluorinated analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H19ClN4O3S

Molecular Weight

430.9 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-N-(3-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H19ClN4O3S/c1-12(13-6-8-14(21)9-7-13)24-25-20-23-18(26)11-17(29-20)19(27)22-15-4-3-5-16(10-15)28-2/h3-10,17H,11H2,1-2H3,(H,22,27)(H,23,25,26)/b24-12+

InChI Key

XSSKXJDHFLHRAH-WYMPLXKRSA-N

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OC)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NN=C1NC(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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